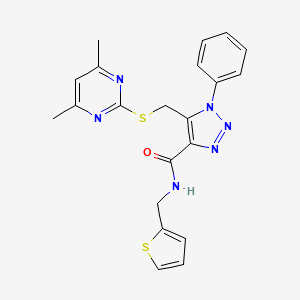
5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups including a pyrimidine ring, a thiophene ring, a phenyl ring, and a 1,2,3-triazole ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties.
Synthesis Analysis
Without specific information, it’s hard to provide a detailed synthesis analysis. However, the compound could potentially be synthesized through a series of reactions involving the formation of the pyrimidine ring, the thiophene ring, the phenyl ring, and the 1,2,3-triazole ring.Molecular Structure Analysis
The molecular structure of the compound is likely to be quite complex due to the presence of several different functional groups. The pyrimidine and thiophene rings are likely to contribute to the overall stability of the molecule, while the phenyl and 1,2,3-triazole rings could potentially contribute to its reactivity.Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. However, the compound is likely to undergo reactions typical of the functional groups it contains.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. For example, its solubility would be influenced by the presence of polar and nonpolar groups, its melting and boiling points would be influenced by the strength of the intermolecular forces, and its reactivity would be influenced by the presence of reactive functional groups.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Antimicrobial and Anticancer Properties : A variety of pyrimidine, pyrazole, and triazine derivatives have been synthesized and evaluated for their antimicrobial and anticancer properties. Compounds with the core structure similar to the one mentioned have shown promising results in inhibiting the growth of various bacteria and cancer cell lines, highlighting their potential as therapeutic agents (Rahmouni et al., 2016), (Abu‐Hashem et al., 2020).
Herbicidal Activities : Research into N-(4,6-dimethylpyrimidin-2-yl) derivatives, closely related to the compound , has also explored their application in agriculture, particularly their herbicidal activities against various weeds. This suggests the compound's potential utility in developing new agrochemicals (Liang Fu-b, 2014).
Inhibitors of Transcription Factors : Derivatives of pyrimidine have been studied for their ability to inhibit key transcription factors such as NF-kappaB and AP-1. These factors are involved in the regulation of genes critical for inflammation and cancer progression, making these compounds valuable for their anti-inflammatory and antitumor properties (Palanki et al., 2000).
Antitubercular Agents : Some derivatives have been specifically designed and synthesized for their antitubercular activity, showing effectiveness against Mycobacterium tuberculosis. This underlines the compound's potential in addressing tuberculosis, a major global health challenge (Marvadi et al., 2020).
Safety And Hazards
Without specific information, it’s hard to provide a detailed safety and hazards analysis. However, like all chemicals, it should be handled with care to avoid exposure.
Zukünftige Richtungen
The future directions for research on this compound would depend on its intended use. For example, if it’s intended to be used as a drug, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects.
Eigenschaften
IUPAC Name |
5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1-phenyl-N-(thiophen-2-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6OS2/c1-14-11-15(2)24-21(23-14)30-13-18-19(20(28)22-12-17-9-6-10-29-17)25-26-27(18)16-7-4-3-5-8-16/h3-11H,12-13H2,1-2H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHAZDUIFNYESI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=C(N=NN2C3=CC=CC=C3)C(=O)NCC4=CC=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B3005637.png)
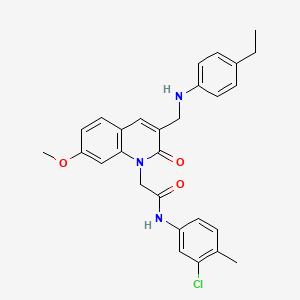
![2-((7-acetyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B3005644.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3005646.png)
![6-(4-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3005647.png)
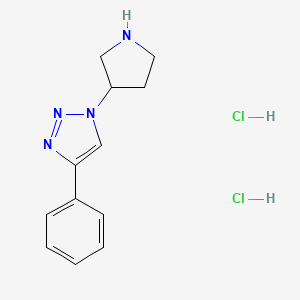
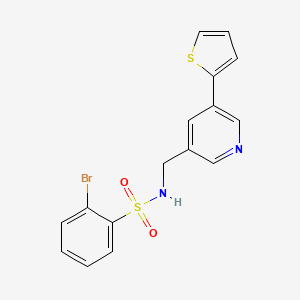
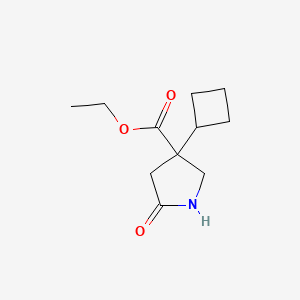
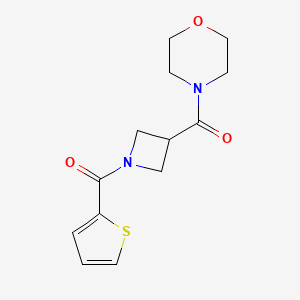
![1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B3005655.png)
![N-(3-(methylthio)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3005656.png)
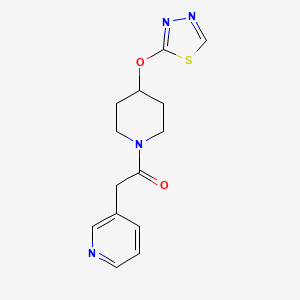
![tert-butyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B3005660.png)